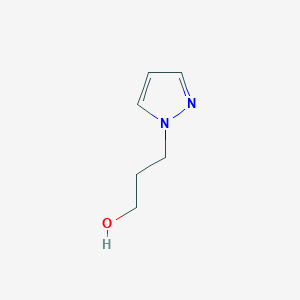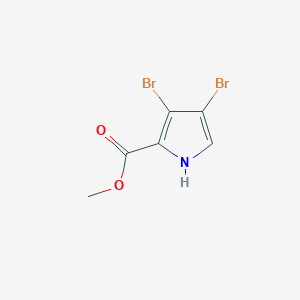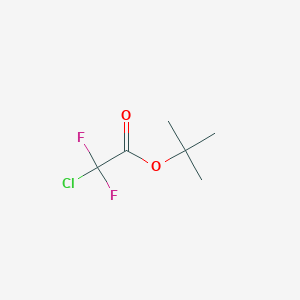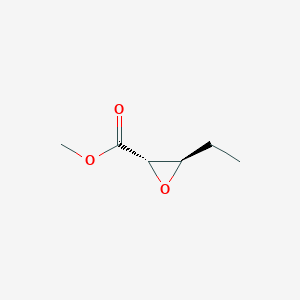
Methyl (2S,3R)-2,3-Epoxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R)-2,3-Epoxypentanoate, also known as methyl 2,3-epoxyvalerate, is a chemical compound with the molecular formula C7H12O3. It is a colorless liquid that is commonly used in scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of Methyl (2S,3R)-2,3-Epoxypentanoate is not fully understood. However, it is believed to act as a nucleophile in organic reactions, allowing for the formation of chiral compounds. It has also been shown to undergo ring-opening reactions with various nucleophiles, leading to the formation of a variety of products.
Biochemical and Physiological Effects:
Methyl (2S,3R)-2,3-Epoxypentanoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be harmful to human health.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methyl (2S,3R)-2,3-Epoxypentanoate in lab experiments is its ability to act as a chiral building block, allowing for the synthesis of a variety of chiral compounds. Additionally, its synthesis method is efficient and cost-effective. However, one limitation is that it has not been extensively studied for its biochemical and physiological effects, which may limit its potential applications.
Future Directions
There are several future directions for research on Methyl (2S,3R)-2,3-Epoxypentanoate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies on its biochemical and physiological effects may lead to new applications in the pharmaceutical and agricultural industries. Finally, the development of new chiral ligands for asymmetric catalysis using Methyl (2S,3R)-2,3-Epoxypentanoate may lead to the synthesis of new chiral compounds with potential applications in drug discovery and development.
Synthesis Methods
Methyl (2S,3R)-2,3-Epoxypentanoate can be synthesized through the epoxidation of Methyl (2S,3R)-2,3-Epoxypentanoate (E)-crotonate using m-chloroperbenzoic acid. The reaction takes place at room temperature and produces a yield of approximately 80%. This synthesis method is efficient and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
Methyl (2S,3R)-2,3-Epoxypentanoate is commonly used in scientific research due to its ability to act as a chiral building block in organic synthesis. It can be used to synthesize a variety of chiral compounds, including pharmaceuticals, agrochemicals, and natural products. Additionally, it has been used in the synthesis of chiral ligands for asymmetric catalysis.
properties
CAS RN |
188922-95-4 |
|---|---|
Product Name |
Methyl (2S,3R)-2,3-Epoxypentanoate |
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl (2S,3R)-3-ethyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-3-4-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI Key |
XPJCQVYFLWIOSH-UHNVWZDZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](O1)C(=O)OC |
SMILES |
CCC1C(O1)C(=O)OC |
Canonical SMILES |
CCC1C(O1)C(=O)OC |
synonyms |
D-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




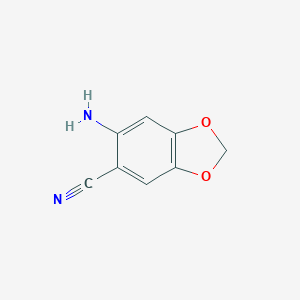
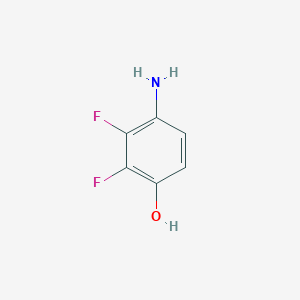
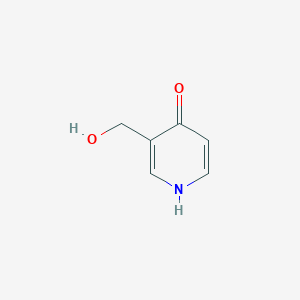
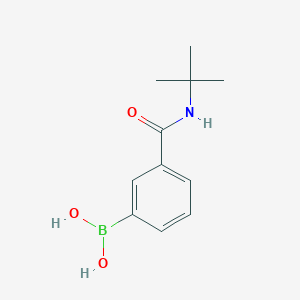
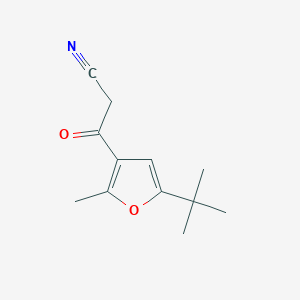

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
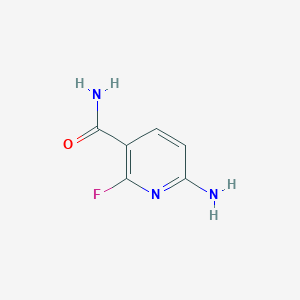
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
